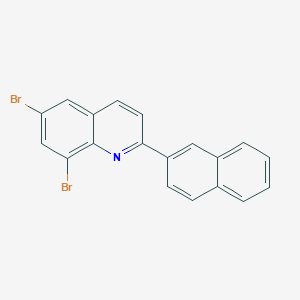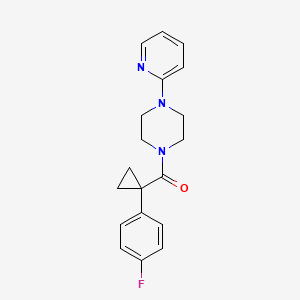
(1-(4-Fluorophenyl)cyclopropyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of arylcycloalkylamines, characterized by their structural features, which include arylalkyl substituents that significantly influence their chemical and physical properties. Arylcycloalkylamines, such as phenyl piperidines and piperazines, are noteworthy for their binding affinity at D2-like receptors, a property exploited in the development of several antipsychotic agents (Sikazwe et al., 2009).
Synthesis Analysis
The synthesis of compounds like "(1-(4-Fluorophenyl)cyclopropyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone" typically involves complex synthetic pathways that may include the formation of fluorinated pyridines as key intermediates. These processes often entail fluorination reactions, nucleophilic substitutions, and the construction of the piperazine scaffold, which is crucial for the final molecule's pharmacological activity (Shestopalov et al., 2014).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by specific pharmacophoric groups, including arylalkyl substituents, which are essential for their activity at D2-like receptors. The presence of the fluorophenyl group and the piperazinyl moiety plays a crucial role in defining their binding affinity and selectivity. The structural analysis focuses on understanding how these moieties contribute to the compound's overall pharmacological profile (Sikazwe et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of these compounds involves interactions with various receptors through their arylalkyl moieties. The fluorophenyl group enhances the molecule's lipophilicity, which is significant for crossing biological membranes, whereas the piperazine ring is involved in receptor binding and activation. These interactions are pivotal in their mechanism of action, particularly for compounds targeting central nervous system receptors (Caccia, 2007).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and stability, are influenced by the presence of the fluorophenyl and piperazine groups. The introduction of a fluorine atom can significantly alter the compound's lipophilicity and metabolic stability, impacting its pharmacokinetic properties and overall efficacy as a pharmacological agent (Bakhotmah & Al-Otaibi, 2020).
Chemical Properties Analysis
The chemical properties, including reactivity with nucleophiles and electrophiles, play a crucial role in the compound's pharmacological activity and metabolism. The structural elements, such as the cyclopropyl and pyridinyl groups, contribute to the molecule's overall reactivity, affecting its interaction with biological targets and metabolic enzymes (Pietra & Vitali, 1972).
科学的研究の応用
Antitubercular Activity
A series of compounds related to the specified chemical structure, including [4-(aryloxy)phenyl]cyclopropyl methanones, were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. Certain derivatives demonstrated significant minimum inhibitory concentrations (MICs), highlighting the potential of these compounds in tuberculosis treatment. Notably, one compound showed 98% killing of intracellular bacilli in mouse bone marrow-derived macrophages and was active against multidrug-resistant (MDR), extensively drug-resistant (XDR), and rifampicin-resistant clinical isolates with an MIC of 12.5 μg/mL. This compound was also orally active in mice, indicating its potential for further development as an antitubercular agent (Bisht et al., 2010).
Antiproliferative Activity
Research into the synthesis, structural exploration, and Hirshfeld surface analysis of novel bioactive heterocycles, including compounds related to (1-(4-Fluorophenyl)cyclopropyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, has led to insights into their antiproliferative activity. These compounds were evaluated for their potential in inhibiting cell proliferation, with structural characterizations conducted using various spectroscopic and X-ray diffraction studies. The findings contribute to the understanding of the molecular interactions and stability of these compounds, which could be pivotal in designing new antiproliferative agents (Prasad et al., 2018).
5-HT1A Receptor Agonists
Another area of research involving derivatives of the specified chemical structure focuses on their role as selective, potent, and orally active agonists at 5-HT1A receptors. Incorporating a fluorine atom in specific positions of these compounds has resulted in enhanced and long-lasting 5-HT1A agonist activity in rats following oral administration. This modification not only improved the compounds' affinity and selectivity for 5-HT1A receptors over other receptors but also demonstrated their potent agonist activity both in vitro and in vivo. These findings underscore the therapeutic potential of these compounds, particularly in treating depression and anxiety disorders (Vacher et al., 1999).
Analgesic Effects in Neuropathic Pain
The derivatives have also been studied for their analgesic effects in models of neuropathic pain, such as trigeminal neuropathic pain. Specific compounds demonstrated dose-dependent decreases in hyperresponsiveness following chronic constriction injury, with effects comparable to those of baclofen and morphine. This suggests that 5-HT(1A) receptor agonists, including those related to the specified chemical structure, could offer new avenues for pain management, particularly in conditions like trigeminal neuralgia (Deseure et al., 2002).
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It’s known that similar compounds interact with their targets, leading to various biological activities . The compound likely interacts with its targets in a similar manner, causing changes in the target’s function.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound may have similar effects at the molecular and cellular level.
特性
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c20-16-6-4-15(5-7-16)19(8-9-19)18(24)23-13-11-22(12-14-23)17-3-1-2-10-21-17/h1-7,10H,8-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGXXQUXDFIFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

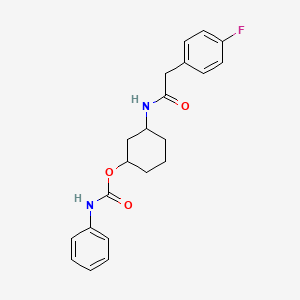
![(1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2481264.png)
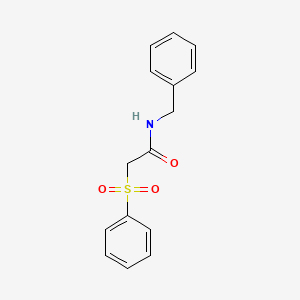
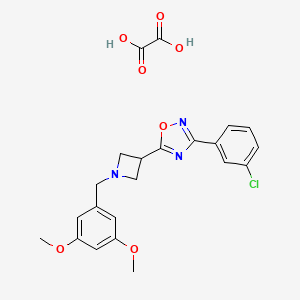

![4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2481270.png)
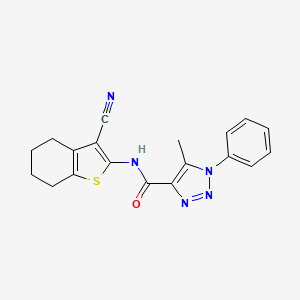
![N-(1,3-benzodioxol-5-yl)-2-[[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2481272.png)
![N-(3,4-dimethylphenyl)-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2481275.png)
![4-(2-fluorophenyl)-2-[(4-methylbenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2481276.png)


![(2Z)-N-(4-ethylphenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2481280.png)
